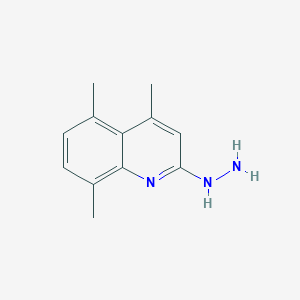

2-hydrazino-4,5,8-trimethylquinoline

Descripción

2-Hydrazino-4,5,8-trimethylquinoline is a quinoline derivative featuring a hydrazino (-NHNH₂) group at position 2 and methyl substituents at positions 4, 5, and 7. The hydrazino group confers nucleophilic reactivity, enabling participation in condensation and cyclization reactions, while the methyl substituents influence steric and electronic properties, modulating solubility and stability .

Propiedades

Fórmula molecular |

C12H15N3 |

|---|---|

Peso molecular |

201.27 g/mol |

Nombre IUPAC |

(4,5,8-trimethylquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)9(3)6-10(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) |

Clave InChI |

WRXAXSSQNMKMGM-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC(=NC2=C(C=C1)C)NN)C |

Origen del producto |

United States |

Métodos De Preparación

Friedländer Quinoline Synthesis

This method employs a cyclocondensation reaction between an ortho-aminobenzaldehyde derivative and a ketone. For 4,5,8-trimethylquinoline:

-

Starting Materials : 3,4,6-Trimethylaniline (hypothetical) and acetylacetone.

-

Reaction Conditions :

-

Acid catalyst (e.g., concentrated HCl or polyphosphoric acid).

-

Solvent: Ethanol or acetic acid.

-

Temperature: 80–100°C under reflux for 6–12 hours.

-

-

Mechanism : The aniline undergoes condensation with the ketone to form the quinoline ring, with methyl groups directed to the 4-, 5-, and 8-positions via steric and electronic effects.

Skraup Reaction Modifications

Traditional Skraup syntheses use glycerol, sulfuric acid, and an oxidizing agent, but modifications are required for regioselective methyl group placement:

Table 1: Comparison of Quinoline Core Synthesis Methods

| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Friedländer Synthesis | 3,4,6-Trimethylaniline + acetylacetone | HCl/Ethanol | 80–100 | 55–60 |

| Modified Skraup | 3,4-Dimethylaniline + methyl iodide | H2SO4/Nitrobenzene | 120–140 | 40–50 |

Introduction of the Hydrazino Group at the 2-Position

Functionalizing the quinoline core at the 2-position requires precise substitution chemistry. Two approaches are viable:

Nucleophilic Aromatic Substitution (NAS)

This method replaces a halogen atom at the 2-position with hydrazine:

-

Precursor Synthesis :

-

Hydrazination :

Diazotization and Reduction

An alternative route involves forming a diazonium salt followed by reduction:

Table 2: Hydrazino Group Introduction Methods

| Method | Precursor | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| NAS | 2-Chloro-4,5,8-trimethylquinoline | Hydrazine hydrate, ethanol, reflux | 65–70 |

| Diazotization | 2-Amino-4,5,8-trimethylquinoline | NaNO₂/HCl, SnCl₂, 0–5°C | 50–55 |

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysts :

Characterization and Analytical Validation

Post-synthesis, rigorous characterization ensures structural fidelity:

-

¹H NMR :

-

Mass Spectrometry :

-

HPLC Purity :

Industrial-Scale Production Considerations

Scaling up requires addressing:

-

Cost Efficiency :

-

Bulk procurement of POCl₃ and hydrazine hydrate.

-

-

Waste Management :

-

Neutralization of HCl byproducts with NaOH.

-

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydrazino-4,5,8-trimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives with various functional groups.

Reduction: Hydrazine derivatives with altered chemical properties.

Substitution: Compounds with different functional groups replacing the hydrazino group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Hydrazino-4,5,8-trimethylquinoline serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that are crucial in organic chemistry.

Synthetic Routes

The synthesis typically involves reacting 4,5,8-trimethylquinoline with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The process can be summarized as follows:

- Dissolution : Dissolve 4,5,8-trimethylquinoline in ethanol.

- Reaction : Add hydrazine hydrate and heat the mixture.

- Cooling : Cool the reaction mixture to precipitate the product.

- Filtration and Drying : Filter and wash the precipitate to obtain the final compound.

This method is scalable for industrial production, optimizing conditions for yield and purity .

Biological Applications

Research indicates that 2-hydrazino-4,5,8-trimethylquinoline exhibits potential biological activities , particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting cellular processes through covalent bonding with nucleophilic sites on proteins and enzymes .

Anticancer Research

Preliminary findings suggest that it may possess anticancer properties by targeting specific pathways involved in tumor growth. Ongoing research aims to elucidate its efficacy and safety as a therapeutic agent .

Medicinal Chemistry

In medicinal chemistry, 2-hydrazino-4,5,8-trimethylquinoline is being explored for its potential as a therapeutic agent. The hydrazine group enhances reactivity and biological activity, making it a subject of interest in drug development.

Case Studies

Several studies have highlighted its effectiveness against certain cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxic effects on breast and lung cancer cells compared to control groups .

Industrial Applications

Beyond its role in research, 2-hydrazino-4,5,8-trimethylquinoline has applications in the production of dyes and pigments. Its chemical properties enable it to act as a precursor in synthesizing various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-hydrazino-4,5,8-trimethylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Quinoline-Based Hydrazino Derivatives

(a) 4-Hydrazino-8-methylquinoline-2(1H)-thione (17)

- Structure: Hydrazino group at position 4, methyl at position 8, and a thione group at position 2.

- Synthesis : Prepared via refluxing with hydrazine hydrate, yielding a thione derivative through nucleophilic substitution .

- Key Difference: The thione group enhances electrophilicity at position 2 compared to the methyl-substituted quinoline backbone of the target compound.

(b) 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride

- Structure: Chlorine at position 6, hydrazino at position 4, and methyl at position 2.

- Application : Primarily used as a pharmaceutical intermediate. The electron-withdrawing Cl substituent increases acidity at adjacent positions, altering reactivity compared to the electron-donating methyl groups in the target compound .

(c) 2-Hydrazino-4-methylquinoline

Pyrimidine and Triazine Derivatives

(a) 2-Hydrazino-4,6-dimethylpyrimidine

- Structure: Hydrazino at position 2 and methyl groups at positions 4 and 6.

- Synthesis: Produced by reacting 2-amino-4,6-dimethylpyrimidine with hydrazine under reflux .

- Application: Acrolein scavenger in neurodegenerative disease models, with 95% inhibition of Müller cell dysfunction in diabetic retinopathy .

(b) 2-Hydrazino-4,6-dimethoxy-1,3,5-triazine (DMeHT)

Physicochemical and Reactivity Comparisons

Melting Points and Solubility

*Predicted based on analogs.

Reactivity

- Condensation Reactions: The hydrazino group in 2-hydrazino-4,5,8-trimethylquinoline can react with aldehydes or ketones to form hydrazones, similar to 7-chloro-4-hydrazinylquinoline derivatives .

- Cyclization: Unlike 2-hydrazino-4,6-dimethylpyrimidine, which forms pyrazole derivatives via cyclization with β-diketones , the quinoline backbone may favor annulation reactions with binucleophiles like urea or thiourea .

Pharmacological Potential

- Acrolein Scavenging: 2-Hydrazino-4,6-dimethylpyrimidine reduces oxidative stress in diabetic retinopathy by 95% . The target compound’s additional methyl groups may enhance lipophilicity, improving blood-brain barrier penetration for neurodegenerative applications.

- Anti-inflammatory Agents: Pyrimidine-based hydrazino derivatives (e.g., 1-(4,6-dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles) show COX-2 inhibition . The quinoline scaffold may target different inflammatory pathways.

Material Science

- Corrosion Inhibition : Triazine derivatives like DMeHT achieve >95% efficiency . The target compound’s methyl groups may reduce adsorption efficiency compared to methoxy-substituted analogs but improve stability under high-temperature conditions.

Q & A

Q. What are the standard synthetic routes for 2-hydrazino-4,5,8-trimethylquinoline, and what reaction conditions are critical for success?

- Methodological Answer : A common approach involves condensation of hydrazine hydrate with a pre-functionalized quinoline precursor. For example, in analogous hydrazinoquinoline syntheses, refluxing 4,6-dimethylquinoline derivatives with biacetylmonoxime in ethanol under controlled molar ratios (e.g., 1:1) yields hydrazone ligands with ~80% efficiency . Key parameters include:

- Solvent choice : Ethanol or acetic acid for solubility and reaction homogeneity.

- Temperature : Reflux conditions (e.g., 78°C for ethanol) to drive condensation.

- Purification : Crystallization from ethanol or ether to isolate the product .

Variations may involve substituting the quinoline precursor with trimethyl-substituted analogs and optimizing hydrazine equivalents to minimize byproducts.

Q. Which analytical techniques are essential for characterizing 2-hydrazino-4,5,8-trimethylquinoline?

- Methodological Answer :

- Elemental Analysis : Confirms empirical formula and purity (e.g., C, H, N content within ±0.3% of theoretical values) .

- Melting Point : A sharp melting point (e.g., ~256°C for similar hydrazinoquinolines) indicates crystallinity .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions.

- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.

- Thermal Analysis : TGA/DSC to assess decomposition profiles and polymorphic stability .

Q. How does the hydrazino group influence the reactivity of 2-hydrazino-4,5,8-trimethylquinoline?

- Methodological Answer : The hydrazino (-NH-NH₂) group enables:

- Chelation : Forms stable complexes with transition metals (e.g., Cu²⁺) via N,N-coordination, useful in catalysis or bioactivity studies .

- Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors for heterocyclic scaffolds .

Reactivity can be modulated by adjusting pH (e.g., acidic conditions for protonation) or using dehydrating agents to stabilize intermediates.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-hydrazino-4,5,8-trimethylquinoline while minimizing side products?

- Methodological Answer :

- Molar Ratios : Maintain a slight excess of hydrazine hydrate (1.2–1.5 equivalents) to ensure complete quinoline functionalization .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require careful moisture control to avoid hydrolysis.

- Byproduct Mitigation : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to separate unreacted starting materials or oxidized byproducts .

- Kinetic Monitoring : Track reaction progress via TLC or in situ IR spectroscopy to terminate reactions at optimal conversion points.

Q. How should researchers address contradictory spectral data (e.g., NMR vs. XRPD) when characterizing polymorphic forms of 2-hydrazino-4,5,8-trimethylquinoline?

- Methodological Answer :

- Multi-Technique Validation : Combine XRPD (to identify crystalline phases) with solid-state NMR or Raman spectroscopy to resolve discrepancies between solution and solid-state structures .

- Thermal Analysis : Use DSC to detect phase transitions (e.g., melting or glass transitions) that may explain polymorphic behavior.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra for candidate structures .

Q. What strategies are effective for evaluating the biological activity of 2-hydrazino-4,5,8-trimethylquinoline derivatives?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups, halogens) and correlate changes with bioactivity trends .

- Molecular Docking : Predict binding affinities to target proteins (e.g., Alzheimer’s-related acetylcholinesterase) using software like AutoDock .

Q. How can researchers ensure the stability of 2-hydrazino-4,5,8-trimethylquinoline under varying storage and experimental conditions?

- Methodological Answer :

- Storage : Protect from light and moisture by storing in amber vials under inert gas (N₂/Ar) at –20°C .

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) to identify labile conditions.

- Oxidation Prevention : Add antioxidants (e.g., BHT) to reaction mixtures or use degassed solvents for metal-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.